molecular formula C28H25F2NO5 B564890 Ezetimibe-d4 Diacetate CAS No. 1217861-13-6

Ezetimibe-d4 Diacetate

Número de catálogo: B564890
Número CAS: 1217861-13-6
Peso molecular: 497.531
Clave InChI: DCEGDCNFJOXKQY-MDTCGDLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ezetimibe-d4 Diacetate: is a deuterium-labeled derivative of Ezetimibe, a lipid-lowering compound used to inhibit the absorption of cholesterol in the small intestine. The deuterium labeling is used for tracing and studying the pharmacokinetics and metabolism of Ezetimibe in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ezetimibe-d4 Diacetate involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method involves the use of [2H5] fluorobenzene to prepare [2H4] Ezetimibe . The synthesis typically includes steps such as halogenation, coupling reactions, and esterification to introduce the deuterium atoms and form the diacetate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized conditions such as controlled temperature, pressure, and the use of specific catalysts are employed to ensure high yield and purity. Techniques like spray-drying and solvent-antisolvent precipitation are used to enhance the solubility and bioavailability of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Ezetimibe-d4 Diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent alcohol form.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further studies and applications.

Comparación Con Compuestos Similares

Uniqueness: Ezetimibe-d4 Diacetate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. Unlike statins, which inhibit cholesterol synthesis, this compound specifically targets cholesterol absorption, making it a valuable tool for understanding and improving cholesterol-lowering therapies .

Actividad Biológica

Ezetimibe-d4 diacetate is a deuterated form of ezetimibe, a selective cholesterol absorption inhibitor primarily used in the management of hyperlipidemia. This article delves into the biological activity, pharmacokinetics, and clinical implications of this compound based on diverse research findings and case studies.

Ezetimibe functions by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for the intestinal absorption of cholesterol. This mechanism leads to a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels, making it a valuable agent in lipid-lowering therapy, particularly for patients who are statin-intolerant or require additional LDL-C lowering beyond what statins can provide .

Pharmacokinetics of this compound

This compound undergoes metabolic conversion to its active form, ezetimibe glucuronide. Studies indicate that after oral administration, more than 80% of ezetimibe is metabolized to this glucuronide form, which exhibits enhanced potency in inhibiting cholesterol absorption compared to the parent compound . The pharmacokinetic profile shows that this compound achieves peak plasma concentrations within several hours post-administration, with a half-life conducive for once-daily dosing.

Lipid-Lowering Effects

Clinical studies have demonstrated that ezetimibe significantly lowers LDL-C levels. For instance, in a study involving patients with type 2 diabetes, adding ezetimibe to simvastatin therapy resulted in a reduction of LDL-C from 99 mg/dL to 66 mg/dL over a two-month period . This effect was accompanied by significant reductions in total cholesterol and apolipoprotein B levels.

Table 1 summarizes the lipid-lowering effects observed in various studies:

Study ReferencePatient PopulationTreatment DurationLDL-C Reduction (%)Notes
Type 2 Diabetics2 months33%Combined with simvastatin
High-Risk PatientsVaries20-30%Effective in clinical settings
Hypercholesterolemia Patients12 weeks50-60%Ezetimibe plus atorvastatin

Safety and Tolerability

Ezetimibe is generally well-tolerated, with adverse events reported at rates similar to placebo. In studies assessing its safety profile, no significant increases in liver enzymes or muscle-related adverse events were observed when used alone or in combination with statins .

Case Studies and Clinical Implications

  • Case Study: Ezetimibe in Statin-Intolerant Patients
    A randomized controlled trial evaluated the efficacy of ezetimibe in patients with a history of statin intolerance. The addition of ezetimibe resulted in a significant LDL-C reduction (28.5%) compared to placebo, demonstrating its utility as an alternative therapy for managing hyperlipidemia in this population .
  • Preclinical Evidence: Atherosclerosis Models
    Animal studies have shown that ezetimibe effectively reduces atherosclerotic lesions. In ApoE knockout mice, treatment with ezetimibe resulted in a significant reduction in plaque formation and overall cardiovascular risk markers . These findings support the hypothesis that ezetimibe not only lowers cholesterol but may also confer protective cardiovascular benefits.

Propiedades

IUPAC Name

[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGDCNFJOXKQY-MDTCGDLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.